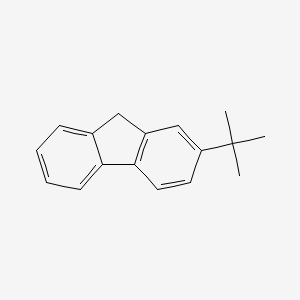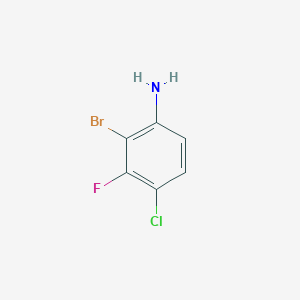
2-Bromo-4-chloro-3-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-chloro-3-fluoroaniline is an aromatic amine with the molecular formula C6H4BrClFN. It is a halogenated derivative of aniline, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring.
Mechanism of Action
Target of Action
2-Bromo-4-chloro-3-fluoroaniline is an organic compound that is primarily used as a reagent in organic synthesis . The specific targets of this compound can vary depending on the context of its use. It’s important to note that as an aniline derivative, it may interact with various enzymes and proteins in biological systems .
Mode of Action
The mode of action of this compound is largely dependent on the specific reaction it is involved in. For instance, it can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this reaction, the compound can act as an organoboron reagent, contributing to the formation of new carbon-carbon bonds .
Biochemical Pathways
Aniline derivatives can potentially interact with various biochemical pathways, depending on their specific structures and the biological context .
Pharmacokinetics
Similar compounds like 2-fluoroaniline are known to be efficiently metabolized, primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . At least 80% of the dose is excreted in the urine within 24 hours . These properties may also apply to this compound, but further studies are needed to confirm this.
Result of Action
The result of this compound’s action is largely dependent on the specific reaction it is involved in. In the context of Suzuki–Miyaura coupling, the compound contributes to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry area protected from environmental extremes . Additionally, it’s important to avoid the formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-chloro-3-fluoroaniline can be synthesized through a multi-step process involving halogenation and amination reactions. One common method involves the bromination of 4-chloro-3-fluoroaniline using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions . The reaction typically proceeds as follows:
Bromination: 4-Chloro-3-fluoroaniline is dissolved in dichloromethane, and bromine is added dropwise at room temperature. The reaction mixture is stirred for a specified period to ensure complete bromination.
Isolation: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and purity. The product is typically isolated through large-scale crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-3-fluoroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic medium, or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Substituted aniline derivatives with various functional groups replacing the halogens.
Oxidation: Nitro or nitroso derivatives of this compound.
Reduction: Reduced aniline derivatives with the amino group intact.
Scientific Research Applications
2-Bromo-4-chloro-3-fluoroaniline has several applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used as an intermediate in the synthesis of various drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoroaniline: Similar structure but lacks the chlorine atom.
2-Bromo-4-chlorobenzaldehyde: Similar structure but with an aldehyde group instead of an amino group.
2,6-Dibromo-3-chloro-4-fluoroaniline: Contains additional bromine atoms, leading to different chemical properties and applications.
Uniqueness
2-Bromo-4-chloro-3-fluoroaniline is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
2-bromo-4-chloro-3-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-5-4(10)2-1-3(8)6(5)9/h1-2H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOHLHPTFHYPSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Br)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
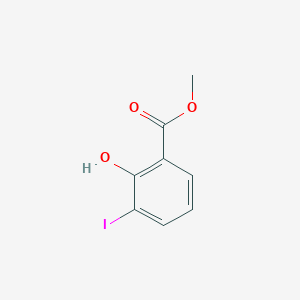
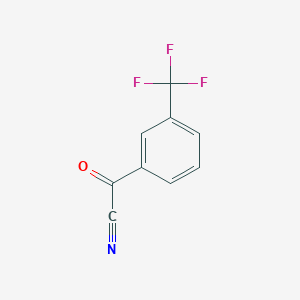
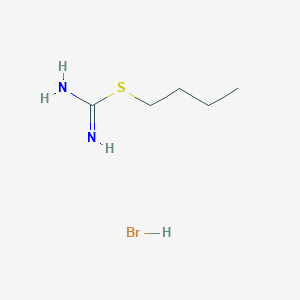
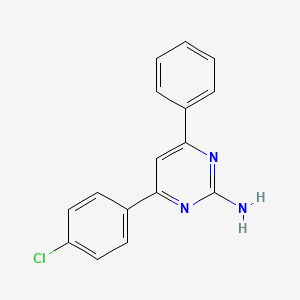
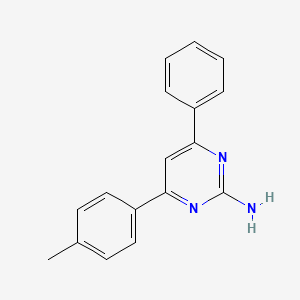

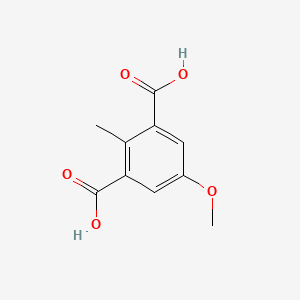
![Ethyl 8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B6308901.png)
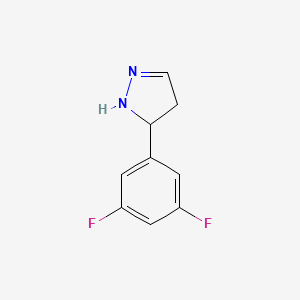
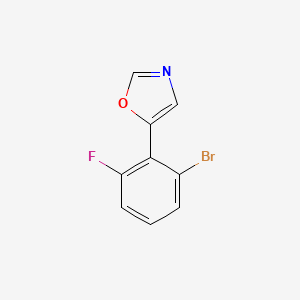
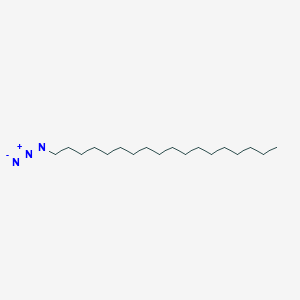
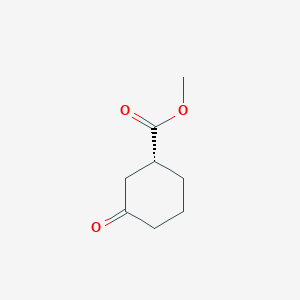
![Benzyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B6308929.png)
